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Compound of Interest

Compound Name: 4-Bromo-2-iodo-7-azaindole

Cat. No.: B572159 Get Quote

An In-depth Technical Guide on the Chemical Properties of 4-Bromo-2-iodo-7-azaindole

Introduction
4-Bromo-2-iodo-7-azaindole, also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a

halogenated heterocyclic compound of significant interest in medicinal chemistry and drug

discovery. As a derivative of 7-azaindole, it serves as a versatile synthetic building block. The

7-azaindole core is recognized as a privileged structure, acting as a bioisostere for indole and

purine systems, which allows it to interact with a wide range of biological targets.[1] The

strategic placement of both a bromine and an iodine atom at the C4 and C2 positions,

respectively, provides two distinct handles for sequential and selective functionalization,

primarily through transition-metal-catalyzed cross-coupling reactions. This differential reactivity

is crucial for the construction of complex molecular architectures, particularly in the synthesis of

kinase inhibitors.[1]

This document provides a comprehensive overview of the known chemical properties, synthetic

methodologies, and applications of 4-Bromo-2-iodo-7-azaindole, intended for researchers

and professionals in the fields of chemical synthesis and drug development.

Core Chemical Properties
The fundamental chemical and physical properties of 4-Bromo-2-iodo-7-azaindole are

summarized below. These properties are essential for its handling, characterization, and

application in synthetic chemistry.
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Property Value Source

IUPAC Name
4-bromo-2-iodo-1H-pyrrolo[2,3-

b]pyridine
PubChem[2]

Synonyms

4-Bromo-2-iodo-1H-

pyrrolo[2,3-b]pyridine, 4-

Bromo-2-iodo-7-azaindole

PubChem[2]

CAS Number 1260879-70-6 PubChem[2]

Molecular Formula C₇H₄BrIN₂ PubChem[2]

Molecular Weight 322.93 g/mol PubChem[2]

Appearance Off-white solid N/A

Hydrogen Bond Donor Count 1 PubChem[2]

Hydrogen Bond Acceptor

Count
2 PubChem[2]

Rotatable Bond Count 0 PubChem[2]

Exact Mass 321.86026 Da PubChem[2]

Topological Polar Surface Area 28.7 Å² PubChem[2]

Heavy Atom Count 11 PubChem[2]

XLogP3 2.7 PubChem[2]

Reactivity and Applications
The synthetic utility of 4-Bromo-2-iodo-7-azaindole stems from the differential reactivity of the

carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling

reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the C-I bond is

significantly more reactive and undergoes oxidative addition to the palladium catalyst under

milder conditions than the C-Br bond. This chemoselectivity allows for the stepwise introduction

of different substituents at the C2 and C4 positions.
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Kinase Inhibitors: This compound is a key intermediate in the synthesis of potent and

selective kinase inhibitors.[1] For instance, the N-protected form, 4-bromo-2-iodo-1-

(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, has been utilized in the synthesis of Aurora B/C

kinase inhibitors.[1] The synthetic strategy leverages a selective Suzuki coupling at the C2

position, displacing the iodo group, while leaving the bromo group at C4 intact for

subsequent modifications.[1]

Medicinal Chemistry Scaffolding: The 7-azaindole framework is a valuable scaffold in drug

discovery programs. The ability to functionalize the 4- and 2-positions of this scaffold allows

for the systematic exploration of the structure-activity relationship (SAR) to optimize potency,

selectivity, and pharmacokinetic properties of drug candidates.[1]

The general workflow for sequential cross-coupling reactions is illustrated in the diagram below.
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General Workflow for Sequential Cross-Coupling

4-Bromo-2-iodo-7-azaindole

Step 1: C-I Bond Activation
(e.g., Suzuki, Sonogashira)

Pd Catalyst, Base,
R1-B(OH)2 or R1-alkyne

4-Bromo-2-substituted-7-azaindole

Step 2: C-Br Bond Activation
(e.g., Buchwald-Hartwig, Suzuki)

Pd Catalyst, Base,
R2-NH2 or R2-B(OH)2

4,2-Disubstituted-7-azaindole

Click to download full resolution via product page

Caption: Sequential functionalization via palladium-catalyzed cross-coupling.

Experimental Protocols
While specific experimental data for the parent compound 4-Bromo-2-iodo-7-azaindole is

limited in the provided search results, a detailed protocol for its N-tosylated derivative, N-Tosyl-

4-bromo-2-iodo-7-azaindole, is available and serves as an excellent reference for the

chemistry involved.[3]
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Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[4]
This procedure involves the lithiation and subsequent iodination of N-Tosyl-4-bromo-7-

azaindole.

Materials:

N-Tosyl-4-bromo-7-azaindole (4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-

b]pyridine)

Diisopropylamine

n-Butyllithium (n-BuLi) in hexanes

2-Methyltetrahydrofuran (2-MeTHF)

Iodine (solid)

Saturated aqueous ammonium chloride, sodium bisulfite, and sodium chloride solutions

Anhydrous magnesium sulfate

tert-Butyl methyl ether

Heptane

Protocol:

LDA Formation: A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-

methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[3] A 1.6 M

solution of n-butyllithium in hexane (41.1 mL, 65.8 mmol) is added dropwise over 5 minutes,

maintaining the temperature at -78 °C.[3] The resulting solution is stirred for 60 minutes to

form lithium diisopropylamide (LDA).[3]

Lithiation: The freshly prepared LDA solution is transferred via cannula to a solution of N-

Tosyl-4-bromo-7-azaindole (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.

The mixture is stirred for 90 minutes at this temperature.[3]
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Iodination: Solid iodine (21.3 g, 83.7 mmol) is added to the reaction mixture in one portion.[3]

The mixture is stirred at -78 °C for 60 minutes and then slowly warmed to -10 °C.[3]

Work-up: The reaction is quenched by adding saturated aqueous ammonium chloride

solution (1 L). The organic layer is separated and washed sequentially with saturated

aqueous sodium bisulfite solution (750 mL) and saturated aqueous sodium chloride solution

(50 mL).[3]

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and

concentrated under reduced pressure. The crude residue is purified by flash silica gel

chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.[3]

Isolation: The product-containing fractions are collected and concentrated to afford N-Tosyl-

4-bromo-2-iodo-7-azaindole as an off-white solid (27 g, 93% yield).[3]

The workflow for this synthesis is depicted below.
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Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

LDA Formation

Reaction

Work-up & Purification

Diisopropylamine
+ n-BuLi

Stir at -78°C for 60 min

LDA Solution

Add LDA solution at -78°C
Stir for 90 min

N-Tosyl-4-bromo-7-azaindole

Add solid Iodine (I2)
Stir and warm to -10°C

Quench with NH4Cl (aq)

Aqueous Washes
(NaHSO3, NaCl)

Dry, Concentrate

Silica Gel Chromatography

Final Product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the N-tosylated derivative.
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Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of

4-Bromo-2-iodo-7-azaindole. While a full dataset for the parent compound is not available in

the search results, the ¹H NMR data for the N-tosylated derivative provides valuable insight into

the expected chemical shifts for the core structure.

¹H NMR Data for N-Tosyl-4-bromo-2-iodo-7-azaindole[4]
Solvent: DMSO-d₆

Frequency: 400 MHz

Temperature: 30 °C

Shifts (δ):

8.19 (d, J = 5.2 Hz, 1H)

7.95 (d, J = 8.4 Hz, 2H)

7.55 (d, J = 5.2 Hz, 1H)

7.41-7.49 (m, 2H)

7.16 (s, 1H)

2.35 (s, 3H)

Mass Spectrometry (m/z): ES+ [M + H]⁺ 477[3]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-2-iodo-7-azaindole is not provided,

data for the related compound 4-Bromo-7-azaindole indicates that it should be handled with

care.[4][5] It is classified as acutely toxic if swallowed, causes skin irritation, and can cause

serious eye damage.[5][6] Standard laboratory safety precautions should be employed when

handling 4-Bromo-2-iodo-7-azaindole.
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.[4] A dust mask is recommended.[5]

Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing.

Avoid breathing fumes and minimize dust generation.[4]

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from

incompatible substances like strong oxidizing agents.[4] For long-term storage, a

temperature of -20°C is recommended.[4]

This technical guide serves as a foundational resource for researchers working with 4-Bromo-
2-iodo-7-azaindole. The combination of its unique chemical properties and versatile reactivity

makes it a valuable tool in the pursuit of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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